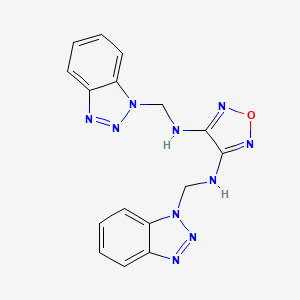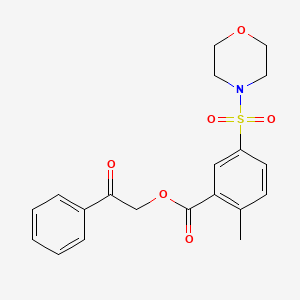![molecular formula C29H18N2O3S2 B11103529 2-(2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11103529.png)
2-(2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-BIPHENYL-4-YL-2-OXOETHYL)THIO]-1,3-BENZOTHIAZOL-6-YL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of biphenyl, benzothiazole, and isoindole structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{2-[(2-BIPHENYL-4-YL-2-OXOETHYL)THIO]-1,3-BENZOTHIAZOL-6-YL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 2-(1,1’-biphenyl-4-yl)-2-oxoethyl benzoate . The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[(2-BIPHENYL-4-YL-2-OXOETHYL)THIO]-1,3-BENZOTHIAZOL-6-YL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-BIPHENYL-4-YL-2-OXOETHYL)THIO]-1,3-BENZOTHIAZOL-6-YL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-{2-[(2-BIPHENYL-4-YL-2-OXOETHYL)THIO]-1,3-BENZOTHIAZOL-6-YL}-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of structural features. Similar compounds include:
- 2-([2-(1,1’-BIPHENYL-4-YL)-2-OXOETHYL]THIO)BENZOIC ACID
- 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2,8-DIMETHYL-4-QUINOLINECARBOXYLATE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C29H18N2O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H18N2O3S2/c32-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-35-29-30-24-15-14-21(16-26(24)36-29)31-27(33)22-8-4-5-9-23(22)28(31)34/h1-16H,17H2 |
InChI Key |
WLXNZSGJQSVMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate](/img/structure/B11103449.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11103451.png)
![N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11103452.png)
![4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine](/img/structure/B11103456.png)

![4-amino-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103461.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11103465.png)

![4-(Decyloxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11103488.png)
![2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11103489.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103496.png)
![2,4-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11103498.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11103502.png)
![2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol](/img/structure/B11103503.png)
